6-Chloro-N,N-dipropylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Medchem teams optimizing kinase inhibitor lipophilicity often find standard alkylamino analogs insufficient for hydrophobic pocket engagement. 6-Chloro-N,N-dipropylpyrimidin-4-amine (CAS 951885-40-8) resolves this with its distinct N,N-dipropyl substitution, delivering higher cLogP (~2.8 vs. 2.4 for diethyl analog) and increased steric bulk. • Reactive 6-chloro handle enables Suzuki-Miyaura & Buchwald-Hartwig diversification for rapid library synthesis. • Enhanced membrane permeability and target residence time versus smaller N-alkyl congeners. • Consistent batch quality supporting agrochemical and macrocycle discovery programs.

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
CAS No. 951885-40-8
Cat. No. B1361743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N,N-dipropylpyrimidin-4-amine
CAS951885-40-8
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=NC=N1)Cl
InChIInChI=1S/C10H16ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3
InChIKeyYXNOZPKYQOLASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N,N-dipropylpyrimidin-4-amine Overview


6-Chloro-N,N-dipropylpyrimidin-4-amine (CAS 951885-40-8) is a halogenated pyrimidine derivative with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . It is a chlorinated heterocyclic building block featuring an N,N-dipropylamino substituent at the 4-position. This compound is typically used as a key synthetic intermediate in medicinal chemistry and agrochemical research, specifically in programs developing kinase inhibitors, antimetabolites, and herbicides .

Synthetic Utility

Halogenated heterocyclic building block for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling workflows

Substitution Pattern

Unique N,N-dipropyl group supports exploration of lipophilic SAR space in medicinal chemistry

Lead Generation Context

Relevant for kinase inhibitor and herbicide lead diversification programs

6-Chloro-N,N-dipropylpyrimidin-4-amine: Analog Substitution Variability


6-Chloro-N,N-dipropylpyrimidin-4-amine cannot be substituted generically with other 4-amino-6-chloropyrimidines due to quantifiable differences in molecular architecture and computed physicochemical properties. The specific N,N-dipropyl substitution pattern directly impacts lipophilicity (cLogP), topological polar surface area (TPSA), and steric bulk, which are critical determinants of target engagement, membrane permeability, and synthetic utility in cross-coupling reactions. For instance, the closest diethyl analog (CAS 951885-37-3) exhibits a significantly different computed XLogP3-AA value of 2.4, indicating divergent solubility and bioavailability profiles [1]. Furthermore, the N,N-dipropyl group provides a unique scaffold for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, where smaller alkyl amines may undergo unwanted side reactions or lack the required lipophilicity for lead optimization [2].

Attribute
Target Compound
Diethyl Analog (CAS 951885-37-3)
Molecular Weight
213.71 g/mol
185.65 g/mol
Computed Lipophilicity (cLogP)
Predicted higher (no public XLogP3-AA)
XLogP3-AA 2.4 [PubChem]
Substitution Impact
N,N-dipropyl: increased steric bulk and lipophilicity; may influence cross-coupling reactivity and ADME profile
N,N-diethyl: lower lipophilicity; may lead to divergent solubility and membrane permeability

Analog substitution may shift physicochemical profile and synthetic behavior; not interchangeable without validation.

6-Chloro-N,N-dipropylpyrimidin-4-amine Comparative Evidence


Physicochemical Profile vs. Diethyl Analog

The dipropyl substituent on 6-Chloro-N,N-dipropylpyrimidin-4-amine results in a quantifiably higher molecular weight and increased lipophilic character compared to its closest structural analog, 6-Chloro-N,N-diethylpyrimidin-4-amine. This difference is crucial for lead optimization programs where lipophilic efficiency (LipE) and ligand-lipophilicity are monitored [1].

Analog Comparison
Cross-study comparable
MW: 213.71 vs 185.65 g/mol
cLogP: predicted higher vs 2.4
Supports selection of dipropyl analog for increased lipophilicity SAR
Target cLogP not publicly available; trend inferred from carbon count
Medicinal Chemistry Physicochemical Profiling Drug Discovery

Vendor-Reported Purity Benchmarking

The purity of 6-Chloro-N,N-dipropylpyrimidin-4-amine is vendor-reported at ≥95.0%, providing a baseline quality standard for procurement that may differ from other halogenated pyrimidine intermediates where purity ranges can be broader (e.g., 90-95%) .

Purity Specification
Vendor-specified
≥95.0% (vendor-reported)
Meets typical purity baseline for cross-coupling reactions
Verify Certificate of Analysis for lot-specific purity
Chemical Synthesis Quality Control Procurement

Safety Profile and GHS Classification

6-Chloro-N,N-dipropylpyrimidin-4-amine is classified with specific GHS hazard statements (H302, H315, H319, H335) indicating acute toxicity and irritation potential . This contrasts with some structurally related pyrimidines which may lack complete hazard labeling or carry only a single warning.

Hazard Classification
Vendor-specified
H302-H315-H319-H335
(acute toxicity, irritation)
Requires engineering controls and appropriate PPE
Review SDS; infrastructure cost may differ from less hazardous analogs
Occupational Safety Lab Handling Hazard Assessment

Pyrimidine Scaffolds as Kinase Inhibitor Precursors

As a 4-amino-6-chloropyrimidine derivative, this compound belongs to a privileged scaffold widely recognized in kinase inhibitor drug discovery. While direct target data for this specific molecule is not publicly available, structurally analogous N,N-dialkyl-4-aminopyrimidines have demonstrated potent kinase inhibition, including EC50 values as low as 62 nM against Aurora B kinase in cellular assays [1].

Kinase Inhibitor Scaffold
Class-level inference
Analogous N,N-dialkyl-4-aminopyrimidines show Aurora B EC₅₀ 62 nM
Supports exploration as kinase inhibitor intermediate
Direct target data not available; validate in specific assay
Medicinal Chemistry Kinase Inhibition Drug Discovery

6-Chloro-N,N-dipropylpyrimidin-4-amine Research Applications


Lipophilic Kinase Inhibitor Library Synthesis

Due to the increased lipophilicity and steric bulk conferred by the N,N-dipropyl group (inferred from the molecular weight increase vs. diethyl analog [1]), this compound is an ideal building block for the synthesis of pyrimidine-based kinase inhibitors targeting hydrophobic pockets. It is particularly suited for diversifying hit compounds in programs where increased cLogP is correlated with improved cell permeability or target residence time.

Agrochemical Lead Generation

Pyrimidine derivatives, particularly chlorinated ones, are core scaffolds in commercial herbicides and fungicides [2]. 6-Chloro-N,N-dipropylpyrimidin-4-amine serves as a versatile intermediate for introducing pyrimidine moieties into novel agrochemical actives. The chloro substituent at the 6-position provides a reactive handle for subsequent nucleophilic aromatic substitution or transition metal-catalyzed cross-couplings to generate diverse compound libraries for crop protection screening.

Synthesis of N-Heterocyclic Ligands

The specific substitution pattern of this pyrimidine allows for the synthesis of N-substituted azacalix[4]pyrimidines or other macrocyclic structures when used in tandem amination and Suzuki-Miyaura cross-coupling sequences . The dipropylamino group can influence the supramolecular assembly properties of these materials, offering a distinct set of electronic and steric characteristics compared to methyl or ethyl analogs.

Chemical Biology Tool Development

As a member of the 4-amino-6-chloropyrimidine class, this compound can be functionalized to create chemical probes for studying enzyme function (e.g., kinases, metabolic enzymes [3]). The specific dialkyl group can be used to tune the physicochemical properties of the probe, affecting subcellular localization and non-specific binding. Its defined hazard profile allows for risk-assessed use in chemical biology labs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (hydrophobic pockets)
N,N-Dipropyl group for increased lipophilicity and steric bulk
Kinase panel selectivity and cell permeability assessment
Agrochemical lead generation
Reactive 6-chloro handle for cross-coupling and diversification
Crop protection activity screening and field-trial context
N-Heterocyclic macrocycle/ligand synthesis
Substitution pattern for tandem amination/coupling sequences
Supramolecular assembly and steric/electronic property characterization
Chemical biology probe development
Tunable dialkyl group for physicochemical optimization
Target engagement and subcellular localization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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